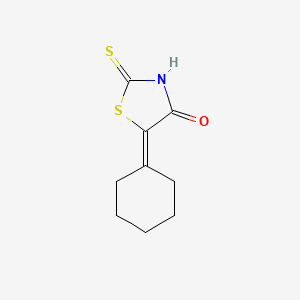

5-cyclohexylidene-2-thioxo-1,3-thiazolidin-4-one

Description

5-Cyclohexylidene-2-thioxo-1,3-thiazolidin-4-one belongs to the rhodanine-derived thiazolidinone family, a class of heterocyclic compounds characterized by a five-membered ring containing sulfur and nitrogen atoms. This compound features a cyclohexylidene substituent at the 5-position, which confers unique steric and electronic properties. These derivatives are notable for their bioactivity, particularly as kinase inhibitors and antimicrobial agents .

Properties

IUPAC Name |

5-cyclohexylidene-2-sulfanylidene-1,3-thiazolidin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NOS2/c11-8-7(13-9(12)10-8)6-4-2-1-3-5-6/h1-5H2,(H,10,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFDLUSAUGSDHAD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(=C2C(=O)NC(=S)S2)CC1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NOS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20958150 | |

| Record name | 5-Cyclohexylidene-4-hydroxy-1,3-thiazole-2(5H)-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20958150 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3698-06-4 | |

| Record name | NSC31149 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=31149 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-Cyclohexylidene-4-hydroxy-1,3-thiazole-2(5H)-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20958150 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-cyclohexylidene-2-thioxo-1,3-thiazolidin-4-one typically involves the reaction of cyclohexanone with thiourea in the presence of a suitable catalyst. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the thiazolidine ring. The general reaction conditions include:

Reactants: Cyclohexanone and thiourea

Catalyst: Acidic or basic catalysts such as hydrochloric acid or sodium hydroxide

Solvent: Common solvents include ethanol or water

Temperature: The reaction is usually carried out at elevated temperatures, around 60-80°C

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

5-cyclohexylidene-2-thioxo-1,3-thiazolidin-4-one can undergo various chemical reactions, including:

Oxidation: The thioxo group can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction of the thioxo group can yield thiols or thioethers.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the thiazolidine ring.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid

Reducing Agents: Lithium aluminum hydride, sodium borohydride

Substitution Reagents: Alkyl halides, acyl chlorides

Major Products

Oxidation: Sulfoxides, sulfones

Reduction: Thiols, thioethers

Substitution: Alkylated or acylated derivatives

Scientific Research Applications

5-Cyclohexylidene-2-thioxo-1,3-thiazolidin-4-one is a sulfur-containing heterocyclic compound with a thiazolidinone ring structure, a molecular weight of approximately 213.32 g/mol, and the molecular formula . It features a cyclohexylidene substituent at the 5-position and a thioxo group at the 2-position, giving it unique chemical properties and potential biological activities. The thiazolidinone framework is significant in medicinal chemistry because of its diverse pharmacological applications. It is a versatile intermediate for synthesizing new compounds and has diverse applications in drug discovery, material science, and catalysis. Sigma-Aldrich provides this compound to early discovery researchers as part of a collection of rare and unique chemicals .

Potential Applications

This compound has several potential applications:

- Antimicrobial Therapies Research indicates that This compound exhibits notable antimicrobial properties. In vitro studies have demonstrated its effectiveness against various strains of Gram-positive and Gram-negative bacteria, as well as yeasts. Computational models have evaluated the compound's drug-like properties, highlighting its potential as a lead compound for further development in antimicrobial therapies.

- Anti-cancer agent Studies have explored the anti-cancer potential, covering structural diversity and substitution patterns among diverse derivatives containing this nucleus as a core skeleton . The compound's sensitivity toward the redox tumor microenvironment makes it an attractive scaffold for anti-cancer drug discovery .

Research Findings

This compound stands out due to its specific cyclohexylidene substitution that may influence its pharmacological profile and efficacy compared to similar compounds.

Interaction studies involving This compound focus on its binding affinity with biological targets such as enzymes and receptors. Preliminary data suggest that it may interact with certain bacterial enzymes, inhibiting their function and thereby exerting its antimicrobial effects. Further studies are necessary to fully elucidate these interactions and understand the compound's mechanism of action.

One study synthesized a series of 2-thioxothiazolidin-4-one conjugated with ciminalum and screened them against selected cell lines of the NCI-60 panel, namely, human colon cancer, gastric cancer, and breast cancer . Compound 2b was found to be active with mean GI50 1.57 µM and mean TGI 13.3 µM against the tested cell lines . Moreover, against a few selected cancer cell lines like CNS cancer, melanoma, colon cancer, and leukemia, the value of GI50 remained in the low nanomolar range (< 20 nM) .

Data Table

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 2-Thioxo-1,3-thiazolidin-4-one | Basic thiazolidinone structure | Lacks cyclohexylidene substitution |

| 5-(4-tert-butyl)cyclohexylidene-2-thioxothiazolidin-4-one | Contains bulky tert-butyl group | Enhanced lipophilicity and steric hindrance |

| 5-Methylidene-2-thioxo-1,3-thiazolidin-4-one | Methyl substituent instead of cyclohexylidene | Potentially different biological activity |

Mechanism of Action

The mechanism of action of 5-cyclohexylidene-2-thioxo-1,3-thiazolidin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The thioxo group can form covalent bonds with nucleophilic sites on proteins, leading to the modulation of their activity. This interaction can affect various biochemical pathways, resulting in the compound’s observed biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Modifications and Bioactivity

The biological and physicochemical properties of 1,3-thiazolidin-4-ones are highly dependent on substituents at the 3-, 5-, and 2-positions. Below is a comparative analysis with key analogs:

Key Observations:

- Substituent Position and Electronic Effects: Electron-withdrawing groups (e.g., nitro, hydroxy) at the arylidene moiety enhance kinase inhibition (e.g., IC₅₀ = 0.028 µM for 4-hydroxybenzylidene derivative) . In contrast, alkyl substituents (e.g., 2-methylbenzylidene) reduce potency but improve solubility .

- N3 Substitution: A phenyl group at N3 (as in ) enhances crystallinity but may reduce metabolic stability compared to smaller substituents.

- Stereochemistry: Microwave-assisted synthesis ensures Z-configuration at the exocyclic double bond, critical for target binding .

Crystallographic and Solubility Differences

- Crystal Packing: Methanol solvates (e.g., ) exhibit tighter hydrogen-bonding networks than DMSO solvates, improving thermal stability.

Biological Activity

5-Cyclohexylidene-2-thioxo-1,3-thiazolidin-4-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological evaluations, and potential therapeutic applications based on current research findings.

- Molecular Formula : C₉H₁₁NOS₂

- Molecular Weight : 213.3 g/mol

- Structure : The compound features a thiazolidinone core with a cyclohexylidene substituent, which is believed to influence its biological activity.

Synthesis

The synthesis of this compound typically involves the reaction of cyclohexylidene derivatives with thiosemicarbazones under acidic or basic conditions. Various synthetic routes have been explored to optimize yield and purity, often utilizing catalysts or specific reaction conditions to enhance efficiency.

Antimicrobial Activity

Research indicates that thiazolidinone derivatives, including this compound, exhibit substantial antimicrobial properties. In vitro studies have shown effectiveness against both Gram-positive and Gram-negative bacteria. For instance:

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 62.5 µg/ml |

| Escherichia coli | <31.25 µg/ml |

| Klebsiella pneumoniae | 62.5 µg/ml |

These findings highlight the compound's potential as a lead for developing new antimicrobial agents .

Anti-inflammatory and Anticancer Properties

The thiazolidinone scaffold has been associated with anti-inflammatory and anticancer activities. Compounds in this class can inhibit key enzymes involved in inflammatory pathways and cancer cell proliferation. For example, studies have demonstrated that derivatives can modulate signaling pathways crucial for tumor growth .

Case Studies

- Anticancer Activity : A study evaluated various thiazolidinone derivatives for their cytotoxic effects on cancer cell lines. The results indicated that this compound significantly reduced cell viability in breast cancer cells (MCF-7) with an IC50 value of approximately 15 µM .

- Anti-inflammatory Effects : In another study, the compound was tested in a murine model of inflammation, showing a reduction in edema and inflammatory markers compared to control groups .

Structure-Activity Relationship (SAR)

The biological activity of thiazolidinones is often attributed to their structural features. Modifications at the cyclohexylidene position or variations in the substituents on the thiazolidinone ring can enhance potency and selectivity against specific biological targets. The presence of electron-donating or withdrawing groups can also influence activity profiles.

Q & A

Q. What are the standard synthetic routes for preparing 5-cyclohexylidene-2-thioxo-1,3-thiazolidin-4-one, and how can purity be optimized?

The synthesis typically involves a multi-step procedure:

- Step 1 : Condensation of cyclohexylamine with carbon disulfide (CS₂) in ethanol under acidic conditions to form a thiourea intermediate.

- Step 2 : Reaction with sodium chloroacetate and chloroacetic acid at low temperatures (273 K) to cyclize into the thiazolidinone core.

- Step 3 : Acidification with HCl and recrystallization (e.g., from chloroform) to yield pure crystals .

Purity Optimization : Use recrystallization or column chromatography to remove unreacted precursors. Monitor reactions via TLC and confirm purity using NMR and HPLC .

Q. How is the molecular structure of this compound validated experimentally?

X-ray crystallography is the gold standard for structural confirmation. Key features include:

- Planarity of the thiazolidinone ring and cyclohexyl group.

- Intramolecular hydrogen bonds (e.g., S(5) and S(6) motifs) and π–π interactions (3.8 Å distance between heterocyclic rings) .

Complementary Techniques : FT-IR for functional groups (C=O, C=S), and NMR for stereochemical assignments .

Q. What spectroscopic methods are essential for characterizing this compound?

- FT-IR : Confirm the presence of C=O (~1700 cm⁻¹) and C=S (~1200 cm⁻¹) stretches.

- ¹H/¹³C NMR : Assign signals for the cyclohexylidene proton (δ ~6.5–7.0 ppm) and carbonyl carbons (δ ~170–180 ppm).

- Mass Spectrometry : Verify molecular ion peaks (e.g., [M+H]⁺ at m/z 235–363) .

Advanced Research Questions

Q. How can computational methods predict reactivity and guide synthetic optimization?

- Density Functional Theory (DFT) : Models electron distribution to predict sites for electrophilic/nucleophilic attacks (e.g., iodine or hydroxy substituents in derivatives) .

- Retrosynthesis Tools : AI-driven platforms (e.g., Pistachio, Reaxys) propose one-step routes by analyzing reaction databases .

Case Study : DFT calculations for (Z)-5-benzylidene derivatives identified the thiazolidinone ring as a reactive site for substitution .

Q. What strategies resolve contradictions in reported biological activities (e.g., enzyme inhibition vs. cytotoxicity)?

- Dose-Response Studies : Test compound concentrations across a wide range (nM–µM) to distinguish selective inhibition from nonspecific cytotoxicity.

- Structural-Activity Relationships (SAR) : Modify substituents (e.g., replace iodine with methoxy groups) to isolate target-specific effects. For example, 3-cyclohexyl derivatives showed beta-lactamase inhibition, while 3-phenyl analogs exhibited antidiabetic activity .

Q. How can green chemistry principles improve the synthesis of thiazolidinone derivatives?

Q. What mechanistic insights explain the compound’s redox behavior?

Q. How do crystal packing interactions influence physicochemical properties?

- Hydrogen Bonding : Stabilizes the crystal lattice (e.g., O–H···S bonds in 3-cyclohexyl derivatives) and increases melting points (>250°C).

- π–π Stacking : Enhances solubility in aromatic solvents (e.g., toluene) but reduces aqueous solubility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.